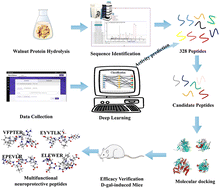Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
Food & Function Pub Date: 2023-06-26 DOI: 10.1039/D3FO01602A
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are multi-factor induced neurological disorders that require management from multiple pathologies. The peptides from natural proteins with diverse physiological activity can be candidates as multifunctional neuroprotective agents. However, traditional methods for screening neuroprotective peptides are not only time-consuming and laborious but also poorly accurate, which makes it difficult to effectively obtain the needed peptides. In this case, a multi-dimensional deep learning model called MiCNN–LSTM was proposed to screen for multifunctional neuroprotective peptides. Compared to other multi-dimensional algorithms, MiCNN–LSTM reached a higher accuracy value of 0.850. The MiCNN–LSTM was used to acquire candidate peptides from walnut protein hydrolysis. Following molecular docking, behavioral and biochemical index experimental validation eventually found 4 hexapeptides (EYVTLK, VFPTER, EPEVLR and ELEWER) demonstrating excellent multifunctional neuroprotective properties. Therein, EPEVLR performed the best and can be investigated in depth as a multifunctional neuroprotective agent. This strategy will greatly improve the efficiency of screening multifunctional bioactive peptides, and it will be beneficial for the development of food functional peptides.


Recommended Literature
- [1] The impact of O-glycan chemistry on the stability of intrinsically disordered proteins†
- [2] Gold-catalyzed domino cyclization to diverse polyheterocyclic frameworks: mechanism, origin of the cooperative hydrogen bond, and role of π-stacking interactions†
- [3] Prediction of emulsification behaviour of pea and faba bean protein concentrates and isolates from structure–functionality analysis†
- [4] Azidophenyl as a click-transformable redox label of DNA suitable for electrochemical detection of DNA–protein interactions†
- [5] Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents†
- [6] Contents
- [7] Schottky photodiodes based on mid-wavelength infrared intraband colloidal quantum dots – surface ligand and metal contact studies†
- [8] Cobalt-doping in Cu2SnS3: enhanced thermoelectric performance by synergy of phase transition and band structure modification†
- [9] Quantum-dot-embedded ionomer-derived films with ordered honeycomb structures via breath figures†
- [10] XLIII.—On berberine—contributions to its history and revision of its formula

Journal Name:Food & Function
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 112076-61-6









